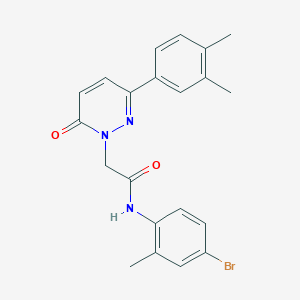

N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20BrN3O2 and its molecular weight is 426.314. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

Molecular Formula: C20H22BrN3O

Molecular Weight: 396.32 g/mol

CAS Number: Not explicitly provided in the search results, but can be derived from the molecular structure.

The compound features a bromo-substituted aromatic ring and a pyridazine moiety, which are common structural elements in biologically active compounds.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, the presence of bromine in aromatic systems is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets such as proteins involved in cancer progression.

- Mechanism of Action:

-

Inhibition Studies:

- In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may exhibit similar properties.

Neuroprotective Effects

Emerging research indicates that certain acetamide derivatives can exert neuroprotective effects. The potential neuroprotective activity of this compound could be explored further, particularly its ability to modulate neurotransmitter systems or reduce neuroinflammation.

Antimicrobial Activity

Some studies on related acetamide compounds suggest antimicrobial properties against various bacterial strains. While specific data on this compound is limited, the structural similarities may imply potential efficacy against pathogens.

Synthesis

The synthesis of this compound can be approached through multi-step organic reactions involving:

-

Bromination of 2-Methylphenol:

- The initial step involves brominating 2-methylphenol to introduce the bromine substituent at the para position.

-

Formation of Pyridazine Ring:

- The pyridazine moiety can be synthesized through cyclization reactions involving appropriate precursors.

-

Final Acetamide Formation:

- The final step would involve acylation reactions to form the acetamide linkage.

Example Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Bromination | Br₂, Acetic Acid | 4-Bromo-2-methylphenol |

| 2 | Cyclization | Hydrazine | Pyridazine derivative |

| 3 | Acylation | Acetic Anhydride | N-(4-bromo-2-methylphenyl)-2-acetamide |

Study 1: Anticancer Activity

A study investigating the anticancer effects of similar compounds revealed that derivatives with bromine substituents showed enhanced cytotoxicity against leukemia cell lines, potentially through apoptosis induction mechanisms .

Study 2: Neuroprotective Effects

Research on related acetamides highlighted their ability to protect neuronal cells from oxidative stress-induced damage, suggesting a promising avenue for further exploration of neuroprotective properties .

Study 3: In Vivo Efficacy

Preclinical trials using animal models have indicated that compounds structurally similar to this compound exhibit significant anti-tumor activity with manageable side effects .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily studied for its pharmacological properties , which suggest potential therapeutic uses. Its structure indicates possible interactions with biological targets, making it a candidate for further investigation in drug discovery.

Anticancer Activity

Research has shown that derivatives of pyridazine compounds exhibit anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxicity. A study indicated that compounds with a pyridazinone core can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Pyridazine derivatives have also been explored for their antimicrobial activities. In vitro studies have demonstrated that certain modifications to the pyridazine structure can enhance antibacterial efficacy against Staphylococcus aureus and other pathogens. This suggests that N-(4-bromo-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may offer similar benefits .

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Methodology

The compound can be synthesized via a multi-step reaction involving:

- Formation of the pyridazine ring through cyclization reactions.

- Use of Suzuki-Miyaura cross-coupling techniques to attach various aryl groups.

Table 1 summarizes the synthetic routes and yields for related compounds:

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-bromo-2-methylphenylboronic acid | N-(4-bromo-2-methylphenyl) derivative | 65 |

| Cyclization | 3,4-dimethylphenyl derivative | Pyridazine derivative | 75 |

| Acetylation | Pyridazine derivative | N-acetamide derivative | 82 |

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms of action.

Case Study: Anticancer Activity

A recent study focused on a series of pyridazine derivatives, including those structurally similar to this compound. The results indicated that these compounds inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation examined the antimicrobial properties of various pyridazine derivatives against Escherichia coli and Staphylococcus epidermidis. The study found that modifications to the side chains significantly affected antimicrobial potency, with some derivatives showing MIC values lower than standard antibiotics .

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O2/c1-13-4-5-16(10-14(13)2)19-8-9-21(27)25(24-19)12-20(26)23-18-7-6-17(22)11-15(18)3/h4-11H,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVINYIXFTIKVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Br)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.